Product packaging for 3-Bromo-5-methylbenzylamine(Cat. No.:CAS No. 1177558-42-7)

3-Bromo-5-methylbenzylamine

Cat. No.: B1524573
CAS No.: 1177558-42-7
M. Wt: 200.08 g/mol
InChI Key: HFQTVASWWMLTLZ-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzylamine (CAS 1177558-42-7 ) is a halogenated aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . This compound serves as a versatile building block in organic synthesis, primarily valued for its use in the production of various pharmaceuticals and agrochemicals . Its molecular structure, featuring both an amine group and a bromine substituent on the methylbenzene ring, allows for multiple chemical modifications, making it invaluable for introducing the 3-bromo-5-methylbenzyl moiety into more complex target molecules . In research and development, this compound is utilized in the study of reaction mechanisms and the development of novel compounds with potential therapeutic properties . Its reactivity enables the formation of stable bonds with other organic molecules, which also lends its application to the synthesis of specialty chemicals, including dyes and pigments . Furthermore, compounds within the same chemical family, such as related benzylamines, are extensively used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric purity and assign the absolute configuration of various substrates, highlighting the potential of this compound class in analytical chemistry . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate precautions, consulting relevant Safety Data Sheets (SDS) before use . For laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B1524573 3-Bromo-5-methylbenzylamine CAS No. 1177558-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQTVASWWMLTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Methylbenzylamine and Its Derivatives

Multi-Step Synthesis from Aromatic Precursors

The construction of the 3-bromo-5-methylbenzylamine framework often begins with simpler, commercially available aromatic compounds. These precursors undergo a sequence of reactions to introduce and modify functional groups, ultimately leading to the desired benzylamine (B48309).

3-Bromo-5-methylaniline serves as a key starting material due to its pre-existing trisubstituted benzene (B151609) ring. ontosight.ainih.govfishersci.ca The primary challenge lies in converting the aniline's amino group (-NH₂) into a methylamine (B109427) group (-CH₂NH₂). This is not a direct, single-step transformation but rather a multi-step sequence. A common and effective strategy involves the Sandmeyer reaction, which transforms the amino group into a more versatile functional group, such as a nitrile.

The typical reaction sequence is as follows:

Diazotization: 3-Bromo-5-methylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a copper(I) cyanide salt to replace the diazonium group (-N₂⁺) with a nitrile group (-CN), yielding 3-bromo-5-methylbenzonitrile (B157054).

Reduction: The nitrile is subsequently reduced to the primary amine, this compound. This reduction is discussed in more detail in section 2.3.1.

This pathway is advantageous as it utilizes a readily available starting material and employs well-established, high-yielding reactions to build the required carbon framework.

Reductive amination is a highly efficient and direct method for synthesizing amines from carbonyl compounds. libretexts.org In this approach, 3-bromo-5-methylbenzaldehyde (B1341060) is the key precursor. aobchem.com The process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) for a primary benzylamine, to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. redalyc.org

The reaction can be summarized in two main steps:

Imine Formation: 3-Bromo-5-methylbenzaldehyde reacts with ammonia. This is a nucleophilic addition-elimination reaction where the nitrogen of ammonia attacks the electrophilic carbonyl carbon, followed by the loss of a water molecule to form a C=N double bond (an imine).

Reduction: The imine is immediately reduced to the amine. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst). rsc.org The use of a cation exchange resin like DOWEX®50WX8 in conjunction with NaBH₄ has been shown to facilitate the reaction, leading to high yields under mild, room-temperature conditions. redalyc.org

This method is widely used due to its versatility and the commercial availability of the required aldehyde precursor.

Table 1: Comparison of Multi-Step Synthesis Routes

MethodStarting PrecursorKey IntermediatesPrimary Reaction Types
Conversion from Aniline3-Bromo-5-methylaniline3-Bromo-5-methylbenzenediazonium salt; 3-Bromo-5-methylbenzonitrileDiazotization, Sandmeyer Reaction, Reduction
Reductive Amination3-Bromo-5-methylbenzaldehydeImineNucleophilic Addition-Elimination, Reduction

Direct Bromination and Methylation Strategies

Achieving the specific 3-bromo-5-methyl substitution pattern on a benzene ring through direct electrophilic aromatic substitution on a simple precursor like toluene (B28343) or benzylamine is challenging due to regioselectivity issues. Therefore, synthetic strategies typically involve starting with a precursor that already contains some of the desired substituents or can direct incoming groups to the correct positions.

A common approach is the synthesis of the core aromatic structure, which is then elaborated. For instance, the synthesis of the precursor 3-bromo-5-methylbenzaldehyde can be achieved through the bromination of 5-methylbenzaldehyde using bromine in the presence of a catalyst like iron(III) bromide. Similarly, 3-bromo-5-methylbenzoic acid can be synthesized via the oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene (B43891) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.comchemicalbook.com This acid can then be converted to the corresponding amide and subsequently reduced to the benzylamine.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) represents a critical set of strategies where one functional group is transformed into another. These methods are often the final steps in a synthetic sequence to install the desired benzylamine moiety.

The reduction of nitriles and amides provides reliable pathways to amines. libretexts.org These methods are often employed following the synthesis of the appropriate nitrile or amide precursor.

Reduction of Nitriles: 3-Bromo-5-methylbenzonitrile can be effectively reduced to this compound. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which proceeds with high efficiency. libretexts.org Catalytic hydrogenation can also be employed.

Reduction of Amides: 3-Bromo-5-methylbenzamide is another suitable precursor. The carbonyl group of the amide is reduced to a methylene (B1212753) group (-CH₂-). While LiAlH₄ is a classic reagent for this conversion, pearson.com other modern methods have been developed. For example, a two-reagent system using triflic anhydride (B1165640) (Tf₂O) for amide activation followed by reduction with sodium borohydride (NaBH₄) offers a chemoselective method that works under mild conditions for various secondary amides and can be adapted for primary amides. xmu.edu.cnrsc.org

This approach involves the displacement of a leaving group on the benzylic carbon by a nitrogen nucleophile. The key starting material for this route is a benzyl (B1604629) halide, such as 3-bromo-5-methylbenzyl bromide.

The synthesis of the benzyl bromide precursor can be achieved via radical bromination of 3-bromo-5-methyltoluene or from 3-bromo-5-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO).

Once the benzyl halide is obtained, several methods can be used to introduce the amine group:

Alkylation with Ammonia: While direct reaction with ammonia can produce the primary benzylamine, this method often suffers from a lack of selectivity, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the primary amine product being nucleophilic itself. libretexts.orglibretexts.org

Gabriel Synthesis: A more controlled method is the Gabriel synthesis. libretexts.org It involves the alkylation of potassium phthalimide (B116566) with the benzyl halide. The phthalimide anion acts as an ammonia surrogate, and its bulkiness prevents over-alkylation. The resulting N-benzylphthalimide is then cleaved, typically by hydrolysis with a strong base or with hydrazine, to release the desired primary amine, this compound. libretexts.org

Azide (B81097) Reduction: An alternative high-yielding method involves reacting the benzyl halide with sodium azide (NaN₃) to form a benzyl azide. The azide is not nucleophilic, preventing further reaction. The resulting 3-bromo-5-methylbenzyl azide is then reduced to the primary amine using LiAlH₄ or catalytic hydrogenation. libretexts.org

Table 2: Overview of Functional Group Interconversion Methods

MethodPrecursorKey ReagentsAdvantage
Nitrile Reduction3-Bromo-5-methylbenzonitrileLiAlH₄ or H₂/CatalystHigh yield, clean conversion. libretexts.org
Amide Reduction3-Bromo-5-methylbenzamideLiAlH₄ or Tf₂O/NaBH₄Utilizes carboxylic acid derivatives. pearson.comxmu.edu.cn
Gabriel Synthesis3-Bromo-5-methylbenzyl bromidePotassium phthalimide, then Hydrazine/BaseAvoids over-alkylation, good for primary amines. libretexts.org
Azide Reduction3-Bromo-5-methylbenzyl bromideNaN₃, then LiAlH₄Clean, high-yielding, avoids over-alkylation. libretexts.org

Rearrangement Reactions for Amine Synthesis

Rearrangement reactions offer powerful, albeit indirect, pathways to synthesize primary amines by transforming other functional groups, often with the loss of a carbon atom. These methods can be strategically applied to precursors of this compound.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom using bromine and a strong base. libretexts.org To synthesize this compound, the required starting material would be (3-bromo-5-methylphenyl)acetamide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the final amine.

Curtius Rearrangement : Similar to the Hofmann rearrangement, the Curtius rearrangement also produces a primary amine from a carboxylic acid derivative, but it starts with an acyl azide. libretexts.orgbdu.ac.in The process involves heating the acyl azide, which rearranges to an isocyanate and loses nitrogen gas. Subsequent hydrolysis yields the primary amine. bdu.ac.in This method is often used commercially; for instance, the synthesis of the antidepressant drug tranylcypromine (B92988) employs a Curtius rearrangement. libretexts.org For the target compound, this would involve converting 3-bromo-5-methylphenylacetic acid into its corresponding acyl azide.

Beckmann Rearrangement : This reaction transforms an oxime into an amide under acidic conditions. bdu.ac.inwiley-vch.de While not a direct route to an amine, the resulting amide can be hydrolyzed to produce an amine and a carboxylic acid. The industrial synthesis of paracetamol, for example, involves a Beckmann rearrangement. bdu.ac.in Its application to benzylamine synthesis is less direct but represents a classic rearrangement strategy.

Sommelet-Hauser Rearrangement : This is a rearrangement reaction specific to certain benzyl quaternary ammonium salts. researchgate.net While less common for primary amine synthesis, it is a notable method for rearranging tertiary benzylamines, highlighting the diverse reactivity of these scaffolds. researchgate.net

Protection and Deprotection Strategies for the Amine Functionality

In multi-step syntheses, the nucleophilic and basic nature of the amine group often necessitates protection to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. fiveable.me Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex syntheses. libretexts.org

Common protecting groups for amines include carbamates, which are widely used due to their stability and reliable deprotection methods. masterorganicchemistry.commasterorganicchemistry.com

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., trifluoroacetic acid (TFA), HCl) masterorganicchemistry.comfishersci.co.ukStable to base and hydrogenation; commonly used in solid-phase peptide synthesis. libretexts.org
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd-C) masterorganicchemistry.commasterorganicchemistry.comStable to acidic and basic conditions; removed by hydrogenation.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine (B6355638) in DMF) libretexts.orgmasterorganicchemistry.comBase-labile; provides an orthogonal strategy to acid-labile (Boc) and hydrogenation-labile (Cbz) groups. masterorganicchemistry.com

The Boc group is one of the most common in non-peptide chemistry, with protection typically achieved at room temperature in the presence of a base. fishersci.co.uk Deprotection is a straightforward hydrolysis in acidic conditions. fishersci.co.uk The Cbz group, introduced in 1932 for peptide synthesis, is removed by catalytic hydrogenation, a mild method that preserves many other functional groups. masterorganicchemistry.com The Fmoc group is crucial for modern peptide synthesis, as its removal with a mild base like piperidine leaves Boc and Cbz groups intact, demonstrating the principle of orthogonality. masterorganicchemistry.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral amines is of immense importance, as enantiomeric purity is often critical for the efficacy and safety of pharmaceutical agents. acs.org Many modern drugs, including olutasidenib (B609739) and mavacamten, feature a chiral benzylamine core. researchgate.net

A significant challenge in drug discovery is the rapid and reliable synthesis of chiral amine analogues. acs.org A recently developed method addresses this by using a zirconium-based hydride (Schwartz's reagent) for the highly chemo- and diastereoselective reduction of sulfinyl ketimines. acs.orgresearchgate.net This reaction is operationally simple and demonstrates high tolerance to a wide array of functional groups frequently encountered in medicinal chemistry, including heterocycles, sulfonamides, phenols, and nitriles. researchgate.net The high degree of stereoselectivity is rationalized by a cyclic half-chair transition state. researchgate.net

Another established strategy involves the use of chiral auxiliaries. google.com For example, α-substituted benzylamines can themselves serve as chiral reagents. They can be used to introduce a nitrogen atom into a molecule while simultaneously influencing the stereochemical outcome of the reaction, allowing for the separation of diastereomeric intermediates. The chiral auxiliary can then be removed at a later stage, yielding an enantiomerically enriched product. google.com

Novel Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic methods that minimize waste and environmental impact. rsc.org

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical methods. Transaminases, for instance, are used in the reductive amination of ketones to produce chiral amines. researchgate.net A putrescine transaminase from Pseudomonas putida (Pp-SpuC) has been shown to effectively synthesize a range of substituted benzylamines. The reaction proceeds under mild conditions (pH 9.0, 30°C) and demonstrates the potential of biocatalysts for creating valuable building blocks from prochiral ketones with high selectivity. researchgate.net

Hydrogen Borrowing Catalysis: The "hydrogen borrowing" or "hydrogen autotransfer" methodology is a highly atom-economical process for forming C-N bonds. This approach allows for the direct N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org Commercially available nickel catalysts have proven effective for coupling benzyl alcohols with ammonia sources to produce primary benzylamines. acs.org While overalkylation to secondary and tertiary amines can be a challenge, optimization of solvent, temperature, and catalyst loading can lead to good conversion and selectivity for the desired primary amine. acs.org

Electrochemical Synthesis: Electrosynthesis represents an environmentally friendly approach by using electricity as a "reagent" to drive reactions, thereby avoiding the need for chemical oxidants or reductants. rsc.org An electrochemical strategy has been developed for the oxidative coupling of benzylamines to form N-benzyl-1-phenylmethanimines. This process operates at room temperature without the need for metal catalysts or external oxidants, highlighting a sustainable pathway for amine derivatization. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Methylbenzylamine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 3-Bromo-5-methylbenzylamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the amine (NH₂) protons, and the methyl (CH₃) protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine and methyl substituents on the benzene (B151609) ring. The bromine atom, being electron-withdrawing, will deshield nearby protons, causing them to resonate at a higher chemical shift. Conversely, the methyl group is electron-donating, leading to shielding and a lower chemical shift for adjacent protons. The benzylic CH₂ protons typically appear as a singlet, while the methyl protons also present as a singlet. The amine protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the related compound 3-methylbenzylamine (B90883) shows aromatic protons in the range of δ 7.01-7.18 ppm, a benzylic CH₂ signal at δ 3.76 ppm, and a methyl signal at δ 2.32 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Substituted Benzylamine (B48309) Analogues

Compound Aromatic Protons (ppm) Benzylic CH₂ (ppm) Methyl Protons (ppm) Other
N-benzyl-4-methylbenzamide 7.22-7.69 (m, 9H) 4.63 (d, 2H) 2.39 (s, 3H) NH: 6.49 (bs, 1H)
N-benzyl-4-bromobenzamide 7.31-7.68 (m, 9H) 4.65 (d, 2H) - NH: 6.42 (bs, 1H)
4-Bromo-N-methylbenzamide 7.44-7.64 (m, 4H) - 2.92 (d, 3H) NH: 6.24 (bs, 1H)

Note: Data extracted from supporting information of various studies. rsc.orgrsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR provides insights into the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

The carbon atom attached to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift despite bromine's electronegativity. stackexchange.com The other aromatic carbons will have shifts determined by the combined inductive and resonance effects of the bromo and methyl groups. stackexchange.com The benzylic carbon and the methyl carbon will appear at characteristic chemical shifts.

For the related 3-methylbenzylamine, the aromatic carbons appear between δ 126 and 142 ppm, while the benzylic carbon is at approximately δ 46 ppm and the methyl carbon at δ 21 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Substituted Benzylamine Analogues

Compound Aromatic Carbons (ppm) Benzylic Carbon (ppm) Methyl Carbon (ppm) Carbonyl Carbon (ppm)
N,3-dimethylbenzamide 123.9, 127.7, 128.4, 132.1, 134.6, 138.4 - 21.4, 26.8 168.6
4-Bromo-N-methylbenzamide 126.1, 128.5, 131.8, 133.4 - 26.9 167.3

Note: Data extracted from supporting information of various studies. rsc.org

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals. science.govmdpi.com

COSY spectra show correlations between coupled protons, helping to establish the connectivity of protons within spin systems, such as the aromatic protons on the benzene ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of substituents on the aromatic ring. mdpi.com

These techniques are particularly useful in confirming the substitution pattern of the benzene ring in this compound. science.govmdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wiley.com

Vibrational Mode Assignment and Functional Group Characterization

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups.

N-H Vibrations : The primary amine group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. alfredstate.edu N-H bending vibrations (scissoring) are expected around 1600 cm⁻¹. alfredstate.edu

C-H Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are found just below 3000 cm⁻¹. alfredstate.edu

C-N Stretching : The C-N stretching vibration of the benzylamine moiety typically appears in the 1250-1020 cm⁻¹ region.

C-Br Stretching : The C-Br stretching vibration is expected to be in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic Ring Vibrations : The C=C stretching vibrations of the aromatic ring usually give rise to a series of peaks in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.gov

Table 3: General IR Absorption Ranges for Functional Groups in Benzylamine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300-3500
Amine (N-H) Bending 1590-1650
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
Aromatic C=C Stretching 1450-1600
C-N Stretching 1020-1250
C-Br Stretching 500-600

Note: These are general ranges and can vary based on the specific molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. neu.edu.tr

For this compound (C₈H₁₀BrN), the molecular ion peak (M⁺) in the mass spectrum would be a key indicator of its molecular weight. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a doublet (M⁺ and M⁺+2) of approximately equal intensity. neu.edu.tr This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for benzylamines is the cleavage of the bond alpha to the nitrogen atom, leading to the loss of a hydrogen radical or the entire benzyl (B1604629) group. libretexts.org

Expected fragmentation patterns include:

Loss of a hydrogen atom: [M-H]⁺

Loss of the amino group: [M-NH₂]⁺

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂NH₂ group, which can lead to the formation of a bromomethylbenzyl cation or a related tropylium (B1234903) ion. The most abundant fragment ion for many amines results from the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org

Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the presence of a fragment containing both bromine and the methyl group would support their attachment to the same aromatic ring.

Table 4: Predicted Mass Spectrometric Data for this compound Analogues

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Observations
This compound C₈H₁₀BrN 200.08 Presence of M⁺ and M⁺+2 peaks in ~1:1 ratio.
3-Methylbenzylamine C₈H₁₁N 121.18 Molecular ion at m/z 121. chemicalbook.com
3-Bromoaniline C₆H₆BrN 172.02 Molecular ion at m/z 172/174. nist.gov

Note: Molecular weights are based on the most common isotopes. nist.govnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of benzylamine derivatives, including analogues of this compound, are characterized by transitions within the aromatic ring. The UV-Vis spectrum is dominated by π → π* transitions associated with the benzene chromophore. The substitution pattern on the aromatic ring, featuring a bromine atom, a methyl group, and a benzylamine moiety, influences the position (λmax) and intensity of these absorption bands.

In aromatic systems, the primary electronic transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals. For substituted benzenes, two main absorption bands are typically observed: the E2-band (around 200 nm) and the B-band (around 255 nm). The introduction of substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift of these bands, along with changes in molar absorptivity.

The electronic environment of the chromophore is key. The bromine atom, with its lone pairs, can participate in n → π* transitions and also exert an influence through its inductive and resonance effects. The methyl group acts as a weak electron-donating group, while the aminomethyl group (-CH₂NH₂) also contributes to the electronic structure. The interplay of these substituents dictates the precise energy of the HOMO-LUMO gap, which is inversely related to the wavelength of maximum absorption. cam.ac.uk

Table 1: Expected UV-Vis Absorption Data for Substituted Benzylamine Analogues Note: This table is illustrative, based on typical values for substituted benzenes and related benzylamine derivatives.

Transition TypeExpected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Moiety
π → π* (E2-band)~210-230> 7,000Substituted Benzene Ring
π → π* (B-band)~260-280200 - 3,000Substituted Benzene Ring

X-ray Crystallography for Solid-State Structural Determination

For example, the crystal structure of 1-(bromomethyl)-3,5-dimethoxybenzene, an analogue, has been determined. scielo.br Such studies show that the benzene ring is typically planar, with substituents extending from it. scielo.br The analysis of halogen-substituted benzylamine crown ether inclusion complexes reveals that they can crystallize in common space groups like P2₁ or P2₁/n. researchgate.net The specific crystallographic parameters are crucial for understanding the solid-state behavior of the compound.

Table 2: Representative Crystallographic Data for a 3,5-Disubstituted Bromo-Aromatic Analogue (1-(bromomethyl)-3,5-dimethoxybenzene)

ParameterValueReference
Chemical FormulaC₉H₁₁BrO₂ scielo.br
Crystal SystemMonoclinic scielo.br
Space GroupP2₁/c scielo.br
a (Å)11.543(2) scielo.br
b (Å)4.6300(10) scielo.br
c (Å)18.252(4) scielo.br
β (°)106.75(3) scielo.br
Volume (ų)933.2(4) scielo.br
Z (molecules/unit cell)4 scielo.br

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In analogues of this compound, these interactions are expected to include hydrogen bonds from the amine group, halogen bonds involving the bromine atom, and weaker forces like C–H···π and π–π stacking interactions. nih.goviucr.org

The substitution of a halogen atom like bromine can significantly influence the packing characteristics compared to other analogues. acs.org The primary amino group (-NH₂) is a potent hydrogen bond donor, and it plays a major role in directing the crystal packing. nih.gov In the crystal structure of a bis(benzylamine)iron(II) complex, the packing is sustained by N—H⋯Cl hydrogen bonds and C—H⋯π intermolecular interactions, creating a three-dimensional network. iucr.org Similarly, in a benzylamine-derived organic salt, the crystal packing is primarily stabilized by N–H···O and C–H···O hydrogen bonds. nih.gov The presence of bromine allows for the possibility of Br···H or Br···O/N halogen bonding, which are directional interactions that can be used to engineer specific supramolecular architectures. hhu.descielo.br

Hydrogen bonds are among the strongest and most directional non-covalent interactions, making them fundamental to supramolecular assembly. mdpi.com In this compound analogues, the benzylamine moiety is the primary site for hydrogen bonding. The two protons on the nitrogen atom can act as donors, while the lone pair on the nitrogen can act as an acceptor, although it is less common.

These hydrogen bonds can link molecules together to form distinct patterns or motifs. For instance, in related structures, N–H···O interactions have been shown to create 2D networks within a crystallographic plane. nih.gov In the absence of strong acceptors like oxygen, the amine groups can form N–H···N hydrogen bonds or interact with the aromatic π-system via N–H···π interactions. The interplay of these hydrogen bonds with other weak interactions, such as C–H···π and potential C-H···Br contacts, leads to the formation of complex three-dimensional supramolecular structures. nih.goviucr.org Studies on halogen-substituted benzylamine complexes confirm that extensive intermolecular interactions are key to the self-assembly of diverse supramolecular architectures. researchgate.net The predictable nature of both hydrogen and halogen bonds allows for a degree of control in designing crystal lattices. rsc.org

Computational and Theoretical Investigations of 3 Bromo 5 Methylbenzylamine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties with high accuracy.

A fundamental step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For 3-Bromo-5-methylbenzylamine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

The energy landscape could be explored by identifying different conformers (isomers that can be interconverted by rotation around single bonds) and transition states between them. The primary focus would be the rotation around the C-C bond connecting the phenyl ring and the aminomethyl group (-CH₂NH₂), as well as the C-N bond. This analysis would reveal the most stable conformer and the energy barriers to internal rotation, which are crucial for understanding the molecule's flexibility and preferred shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC-Br~1.90 Å
Bond LengthC-C (ring)~1.40 Å
Bond LengthC-CH₂~1.51 Å
Bond LengthC-N~1.47 Å
Bond AngleC-C-Br~120°
Bond AngleC-C-CH₂~121°
Dihedral AngleC(ring)-C(ring)-C-NVariable (Defines Conformation)

Note: The values in this table are illustrative examples of what DFT calculations would produce and are not based on published data for this specific molecule.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO might be distributed over the aromatic ring and influenced by the electron-withdrawing bromine atom.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV) (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV

Note: These energy values are hypothetical and serve to illustrate the output of a DFT analysis.

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR: Chemical shifts (¹H and ¹³C) can be calculated to help assign peaks in experimental NMR spectra.

IR: Vibrational frequencies can be computed to predict the positions of absorption bands in an infrared spectrum. Key vibrations for this molecule would include N-H stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching.

UV-Vis: Electronic transitions can be calculated to predict the wavelength of maximum absorption (λ_max) in a UV-Vis spectrum, which is related to the electronic excitations from occupied to unoccupied orbitals.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent like water or ethanol, would track the movements of all atoms according to classical mechanics. This would provide a detailed picture of its conformational flexibility, showing how the benzyl (B1604629) and amine groups move and rotate in a solution environment. It would also reveal how the molecule interacts with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a key component of computational drug discovery and materials science. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property.

If this compound were part of a series of related compounds tested for a particular activity (e.g., enzyme inhibition), a QSAR model could be developed. This would involve calculating various molecular descriptors for each compound, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Hydrophobic descriptors: LogP.

The model would then correlate these descriptors with the observed activity, allowing for the prediction of the activity of new, unsynthesized compounds. No such QSAR studies featuring this specific molecule are currently available in the literature.

Investigation of Intermolecular Interactions and Host-Guest Chemistry

Computational methods are invaluable for studying how a molecule interacts with other molecules, such as a protein receptor or a host molecule in a supramolecular complex. For this compound, studies could investigate:

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor and acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

π-Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions.

These investigations would typically involve docking the molecule into a binding site or simulating its interaction with a host molecule (e.g., a cyclodextrin (B1172386) or calixarene). The calculations would determine the preferred binding mode and the strength of the interaction, providing a molecular basis for its potential use in materials science or as a building block in medicinal chemistry.

Reaction Pathway and Transition State Analysis

A thorough review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the reaction pathways and transition state analyses of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, published research has tended to focus on broader classes of benzylamines or related derivatives rather than this specific compound.

General mechanistic insights for reactions involving benzylamines can be drawn from studies on related molecules. For instance, computational investigations into the reactions of various benzylamine (B48309) derivatives have explored mechanisms such as C-H activation, nucleophilic substitution, and oxidation. rsc.orgacs.org These studies often detail the energetic profiles of reaction pathways, including the geometries and energies of reactants, transition states, and products.

For example, DFT calculations have been employed to understand the C–H activation of benzylamines, showing how different catalysts and directing groups can influence the energy barriers of the reaction. acs.orgacs.org In such studies, the transition state for the C-H cleavage is a critical point on the potential energy surface, and its calculated energy determines the kinetic feasibility of the reaction. Similarly, theoretical studies on the oxidation of benzylamines by enzymes like monoamine oxidase have provided models for the transition states involved in the amine oxidation process, highlighting the role of electronic effects of substituents on the benzene (B151609) ring. rsc.orgscispace.com

However, without specific computational data for this compound, any discussion of its reaction pathways and transition states would be speculative and based on extrapolation from these related systems. Such an approach would not meet the standard of detailed and scientifically accurate reporting for this specific compound.

Detailed research findings, including specific data tables for parameters such as activation energies (ΔG‡), reaction energies (ΔG), and key geometric parameters of transition states (e.g., bond lengths and angles) for this compound are not available in the reviewed literature. The generation of such data would necessitate novel, dedicated computational chemistry research on this molecule.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Methylbenzylamine

Reactions at the Aromatic Ring

The bromine and methyl groups on the benzene (B151609) ring of 3-bromo-5-methylbenzylamine influence its reactivity in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. minia.edu.eg In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. minia.edu.eglibretexts.org The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the ring.

For this compound, the directing effects of the bromo, methyl, and aminomethyl groups must be considered. The methyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. The aminomethyl group is also generally considered an ortho-, para-director. The combination of these groups can lead to complex isomeric mixtures upon further substitution. For instance, in related substituted benzenes, the methyl group's directing effect can lead electrophiles to the meta position relative to it, influenced by steric hindrance.

Common EAS reactions include:

Nitration: The introduction of a nitro group (–NO₂) using nitric acid and a sulfuric acid catalyst. minia.edu.eg

Halogenation: The introduction of a halogen (e.g., Br, Cl) using the elemental halogen and a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com

The mechanism of EAS typically involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org

Suzuki Reaction:

The Suzuki reaction, or Suzuki-Miyaura coupling, involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org For this compound, a Suzuki reaction would couple a new aryl or vinyl group at the position of the bromine atom.

The catalytic cycle of the Suzuki reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species. diva-portal.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. diva-portal.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. mdpi.comnih.gov For example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be an effective catalyst for the Suzuki coupling of bromo-substituted indazoles. mdpi.com

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. diva-portal.orgmasterorganicchemistry.com This reaction forms a new C-C bond between the aryl halide and the alkene. masterorganicchemistry.com In the case of this compound, the reaction would result in the formation of a substituted styrene (B11656) derivative.

The mechanism of the Heck reaction involves:

Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst adds to the aryl bromide. researchgate.net

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. researchgate.net

Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydridopalladium complex. researchgate.net

Regeneration of the Catalyst: The base removes HX from the hydridopalladium complex to regenerate the Pd(0) catalyst. researchgate.net

The regioselectivity of the Heck reaction can be influenced by both electronic and steric factors of the alkene. diva-portal.org

Reactions at the Amine Functionality

The primary amine group (–CH₂NH₂) of this compound is a nucleophilic center and can undergo a variety of reactions.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom of the amine can be alkylated by reacting with alkyl halides. This reaction can proceed sequentially to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org For example, N-methylation can be achieved to produce N-methyl-3-bromo-5-methylbenzylamine.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Formation of Imines and Schiff Bases

Primary amines, such as this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. mdpi.comgoogle.com This reaction is typically carried out under conditions that facilitate the removal of water, which is formed as a byproduct. publish.csiro.au The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org Imines are valuable intermediates in organic synthesis and can be further reduced to form secondary amines. libretexts.org

Reactant 1Reactant 2Product TypeReference
Primary AmineAldehydeImine (Schiff Base) mdpi.com
Primary AmineKetoneImine (Schiff Base) mdpi.com

Formation of Amides and Ureas

Amide Formation: As mentioned in the acylation section, amides can be readily formed from this compound. A variety of coupling reagents can be used to facilitate this reaction, which is a cornerstone of peptide synthesis and the creation of many pharmaceuticals. nih.gov The "Umpolung Amide Synthesis" (UmAS) is a more recent method that allows for amide formation from an α-bromo nitroalkane and an amine. nih.govresearchgate.net

Urea (B33335) Formation: this compound can react with isocyanates or carbamoyl (B1232498) chlorides to form substituted ureas. nih.gov Alternatively, ureas can be synthesized through a one-pot reaction involving the amine, diphenyl phosphoryl azide (B81097), and subsequent treatment with acid. google.com Manganese-catalyzed reactions using methanol (B129727) as a C1 source have also been developed for urea synthesis from primary amines. ccspublishing.org.cn

Reactant 1Reactant 2Product TypeReference
This compoundIsocyanateSubstituted Urea
This compoundCarbamoyl ChlorideSubstituted Urea
This compoundDiphenyl phosphoryl azide, then acidSubstituted Urea google.com
Primary AmineMethanol (Mn catalyst)Symmetrical Urea ccspublishing.org.cn

Cyclization Reactions for Heterocyclic Compound Formation

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The primary amine functionality is key to its utility in cyclization reactions, where it can act as a nucleophile to form new rings.

Synthesis of Lactams: Benzylamines can participate in cascade reactions to form seven-membered lactams known as diarylazepinones. acs.org In a one-pot C-H arylation/lactamization cascade, a benzylamine (B48309) can react with a 2-iodobenzoate (B1229623) ester in the presence of a palladium catalyst. This transformation is significant for creating complex backbones found in biologically active molecules. acs.org The reaction tolerates a range of substituents on the benzylamine ring. acs.org

Synthesis of Quinolines and Quinazolinones: Benzylamine derivatives are used in the synthesis of trifluoromethylated quinazolines and quinazolinones. researchgate.net These reactions can proceed through condensation-cyclization pathways. For instance, an oxidative C(sp³)–C(sp²) bond formation promoted by an I₂/KI system can lead to the formation of the quinazoline (B50416) ring system from appropriately prepared acetimidamides derived from benzylamines. researchgate.net

Synthesis of Cinnolines: A transition-metal-free intramolecular redox cyclization reaction allows for the synthesis of cinnoline (B1195905) derivatives from benzylamine and 2-nitrobenzyl alcohol. nih.gov The reaction, promoted by a base like CsOH·H₂O, involves a sequence of condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov

Synthesis of Pyrrolidines and Piperidines: Direct α-cross-coupling reactions of benzylamines can be coupled with an in-situ intramolecular nucleophilic substitution to produce five- or six-membered nitrogen-containing rings like pyrrolidines and piperidines. chinesechemsoc.org In this approach, the benzylamine acts as a bi-nucleophilic reagent, first forming a C-C bond at the alpha position and then a C-N bond via intramolecular cyclization. chinesechemsoc.org

Starting Materials Reaction Type Catalyst/Promoter Heterocyclic Product Reference
Benzylamine, 2-Iodobenzoate EsterC-H Arylation/LactamizationPalladium CatalystDiarylazepinone (7-membered lactam) acs.org
Benzylamine derivative, Acetimidoyl ChlorideCondensation-CyclizationI₂/KITrifluoromethylated Quinazoline researchgate.net
Benzylamine, 2-Nitrobenzyl AlcoholIntramolecular Redox CyclizationCsOH·H₂OCinnoline nih.gov
Benzylamine, Halo-substituted Alkyl Iodideα-Cross-Coupling/CyclizationPyridoxal (B1214274) CatalystPyrrolidine or Piperidine (B6355638) chinesechemsoc.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Mechanism of Cinnoline Formation: The synthesis of cinnolines from benzylamine and 2-nitrobenzyl alcohol proceeds through a well-defined pathway. nih.gov The reaction is initiated by the base-promoted intramolecular redox reaction of 2-nitrobenzyl alcohol to form a 2-nitrosobenzaldehyde intermediate. This intermediate then condenses with benzylamine, eliminating water to form an ortho-azo intermediate. This is followed by isomerization to a hydrazone, which undergoes intramolecular cyclization. The final step is an aromatization reaction, again with the elimination of water, to yield the stable cinnoline ring system. nih.gov The formation of the 2-nitrosobenzaldehyde and the subsequent hydrazone are critical steps in this transformation. nih.gov

Mechanism of Domino Cyclization to Pyrroles: Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of domino cyclization reactions between benzylamine and gem-dialkylthio vinylallenes to form pyrroles. rsc.org These investigations revealed that the reaction can be catalyzed by trace amounts of water or even be self-catalyzed by benzylamine itself under solvent-free conditions. The common mechanistic feature across different catalytic conditions is the initial nucleophilic attack of the benzylamine on the allenic carbon of a thioamide intermediate. rsc.org The trace water-catalyzed pathway was identified as the most efficient route. rsc.org

Mechanism of Radical Carbonyl Catalysis: In the α-cross-coupling of benzylamines, a radical carbonyl catalysis mechanism has been proposed. chinesechemsoc.org The reaction begins with the condensation of the benzylamine with a pyridoxal catalyst to form a sodium imine salt in the presence of a strong base like NaNH₂. The base then deprotonates the benzylic C-H bond to form a delocalized α-amino carbanion. This carbanion undergoes a single electron transfer (SET) with an alkyl iodide, generating a 2-azaallyl radical and an alkyl radical. These two radical species then cross-couple. The final product is released through reaction with another molecule of benzylamine, which regenerates the catalyst and completes the catalytic cycle. chinesechemsoc.org

Probing Cascade Reaction Pathways: In the palladium-catalyzed synthesis of diarylazepinones, mechanistic studies were conducted to determine the sequence of events. acs.org A key question was whether amide formation between the benzylamine and the ester occurred before or after the C-H activation step. To investigate this, the pre-formed amide was subjected to the reaction conditions. The observation that no lactam product was formed and the amide starting material was recovered indicated that the catalytic cycle likely proceeds through C-H activation of the free benzylamine rather than the pre-formed amide. acs.org

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Scaffolds

The strategic placement of the bromo and aminomethyl functionalities on the aromatic ring makes 3-bromo-5-methylbenzylamine a valuable starting material for the synthesis of complex molecular architectures. These scaffolds are often the core structures of biologically active molecules and advanced materials. The presence of both a nucleophilic amine and a handle for cross-coupling reactions (the bromine atom) within the same molecule provides a powerful tool for synthetic chemists to build molecular complexity.

Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a key precursor for the synthesis of various nitrogen heterocycles, including azetidines, imidazolidinediones, indolin-2-ones, and benzodiazepines.

Azetidines: These four-membered nitrogen-containing rings are considered strained but are valuable motifs in drug discovery. rsc.org While direct synthesis of azetidines using this compound is not prominently documented, the analogous compound, 3-bromo-3-methyl-1-(4-methylbenzyl)azetidine, has been synthesized and its reactivity explored for creating novel 3-functionalized azetidines. ugent.be This suggests the potential for developing synthetic routes to azetidine (B1206935) derivatives starting from precursors like this compound. The synthesis of azetidines can be challenging due to the high energy of the transition states leading to the four-membered ring. bham.ac.uk

Imidazolidinediones: These five-membered heterocyclic compounds are core structures in several anticonvulsant drugs. The synthesis of (S)-3-Hydroxy-5-methyl-2,4-imidazolidinedione has been reported, highlighting the utility of substituted aromatic precursors in generating such heterocyclic systems. sut.ac.th Although the direct use of this compound in this specific synthesis is not detailed, its structural similarity to the required precursors suggests its potential as a starting material for analogous structures.

Indolin-2-ones: The indolin-2-one scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, including as tyrosine kinase inhibitors. nih.gov Research has demonstrated the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents. mdpi.com This work underscores the importance of the bromo-substituted benzylamine (B48309) moiety in constructing complex indolin-2-one derivatives. The synthesis often involves the reaction of isatin (B1672199) derivatives with other reagents. ua.es For instance, (S)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one has been synthesized, further illustrating the role of brominated precursors in this area. rsc.org

Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of 1,5-benzodiazepine derivatives has been achieved through the condensation of o-phenylenediamines with various ketones. nih.gov In one study, a series of 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines were synthesized, including a derivative incorporating a 3-bromo-5-methyl-2-hydroxy-phenyl group. ijsrst.com This highlights the direct incorporation of the substituted phenyl ring, derivable from this compound, into the benzodiazepine (B76468) core.

HeterocycleGeneral StructureKey Synthetic Precursor Mentioned in ResearchPotential Role of this compound
AzetidinesAzetidine Structure3-bromo-3-methyl-1-(4-methylbenzyl)azetidine ugent.beStarting material for analogous brominated azetidine derivatives.
ImidazolidinedionesImidazolidinedione Structure(S)-3-Hydroxy-5-methyl-2,4-imidazolidinedione sut.ac.thPrecursor for substituted imidazolidinedione analogs.
Indolin-2-onesIndolin-2-one Structure1-benzyl-5-bromo-3-hydrazonoindolin-2-one mdpi.comKey building block for the benzyl (B1604629) moiety in complex indolin-2-ones.
BenzodiazepinesBenzodiazepine Structure2-(4'-Dimethylamino-phenyl)-4-(3-bromo-5-methyl-2-hydroxy-phenyl)-2,3-dihydro-1H-1,5-benzodiazepine ijsrst.comSource of the substituted phenyl ring in the benzodiazepine core.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The use of bifunctional molecules like this compound in MCRs can lead to the rapid generation of molecular diversity.

While specific examples detailing the use of this compound in MCRs are not extensively reported in the provided search results, the structural motifs present in this compound are highly relevant to MCRs. For instance, the Petasis reaction, a well-known MCR, involves the coupling of a boronic acid, an amine, and a carbonyl derivative to produce highly functionalized amines. acs.org The amine functionality of this compound makes it a suitable candidate for such reactions.

Furthermore, indole (B1671886) derivatives, which can be synthesized from precursors related to this compound, are known to participate in various MCRs. nih.gov The Ugi reaction, another powerful MCR, has been utilized with deactivated amines to synthesize complex nitrogen heterocycles, demonstrating the potential for substituted benzylamines to be employed in such transformations. beilstein-journals.org

Precursor for Synthetically Versatile Intermediates

The chemical reactivity of this compound allows for its conversion into a variety of synthetically useful intermediates. The bromine atom can be readily transformed through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The amine group can be protected, alkylated, or acylated to introduce further diversity.

For example, 3-bromo-5-methylaniline, a closely related compound, is used as a pharmaceutical and chemical intermediate. fishersci.ca This suggests that this compound can be a precursor to a wide range of substituted anilines and their derivatives. The conversion of the benzylamine to other functional groups, such as an aldehyde (3-bromo-5-methylbenzaldehyde), further expands its synthetic utility. bldpharm.com

The generation of azaquinodimethane intermediates from related structures like 6-bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] bham.ac.ukijsrst.comoxazin-2-one has been shown to be a valuable method for synthesizing substituted nitrogen heterocycles. acs.org This highlights the potential of this compound derivatives to act as precursors to reactive intermediates that can be trapped to form complex products.

Catalysis and Ligand Design in Organic Reactions

The benzylamine scaffold is a common feature in ligands used for transition metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the ligand.

While direct applications of this compound as a ligand are not extensively documented, its structure provides a template for the design of new ligands. The bromine atom can serve as a handle for further functionalization, allowing for the synthesis of bidentate or tridentate ligands. For instance, the synthesis of a tridentate Schiff base ligand derived from the condensation of 2'-amino-[1,1'-binaphthalen]-2-ol with 3-bromo-5-(tert-butyl)salicylaldehyde has been reported for use in catalytic enantioselective reactions. researchgate.net This demonstrates the principle of using brominated aromatic aldehydes, which can be derived from the corresponding benzylamines, in ligand synthesis.

Furthermore, research on the meta-C–H functionalization of benzylamines using palladium catalysis has shown that pyridone-based ligands are effective. nih.gov This work, which includes substrates like 3-bromo-benzylamine, underscores the importance of the benzylamine core in directing catalytic reactions and the potential for developing new catalytic systems based on derivatives of this compound.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

3-Bromo-5-methylbenzylamine serves as a crucial intermediate in the synthesis of novel drug candidates. Its chemical structure, featuring a reactive benzylamine (B48309) group and a bromine-substituted aromatic ring, allows for a variety of chemical modifications. This versatility enables chemists to construct diverse molecular architectures, a key process in the early stages of drug discovery. The compound's ability to participate in various reactions makes it a valuable component in the development of new therapeutic agents.

The synthesis of complex organic molecules often relies on the strategic use of such intermediates. For instance, the amine group can be readily functionalized, and the bromine atom can participate in cross-coupling reactions, allowing for the introduction of different substituents to explore structure-activity relationships (SAR). This systematic modification is fundamental to optimizing the pharmacological properties of a lead compound.

Incorporation into Biologically Active Scaffolds

The this compound moiety has been successfully incorporated into various molecular frameworks that exhibit significant biological activity. These scaffolds form the core structures of compounds designed to interact with specific biological targets.

Development of Anti-Cancer Agents

Researchers have utilized this compound in the synthesis of potential anti-cancer agents. Its incorporation into heterocyclic structures, such as thiazoles and indolinones, has led to the development of compounds with antiproliferative activity. nih.govnih.gov For example, derivatives have been shown to inhibit the growth of various cancer cell lines. nih.govmdpi.com The bromine atom in the structure can enhance the lipophilicity of the final compound, potentially improving its ability to cross cell membranes and reach its intracellular target.

One area of focus has been the development of kinase inhibitors, a major class of anti-cancer drugs. The this compound scaffold has been explored in the design of molecules targeting specific kinases involved in cancer cell signaling pathways. nih.gov

Compound Class Cancer Cell Line Observed Activity
1-Benzyl-5-bromoindolin-2-one derivativesBreast (MCF-7), Lung (A-549)Significant anticancer activity, with some derivatives showing potent inhibition. nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsVarious (NCI-60 panel)Moderate anticancer activity against several cancer cell lines. mdpi.com

Design of Pan-HER Inhibitors

The development of pan-HER (Human Epidermal Growth Factor Receptor) inhibitors is a significant strategy in cancer therapy. While direct evidence of this compound's use in creating pan-HER inhibitors is not extensively documented in the provided context, its role as a versatile building block in medicinal chemistry suggests its potential applicability in this area. The ability to modify the core structure allows for the design of molecules that could potentially bind to and inhibit multiple members of the HER family of receptor tyrosine kinases.

Ligand in Metal Complexes for Biomedical Applications

Beyond its direct incorporation into organic drug molecules, this compound can also act as a ligand, binding to metal ions to form organometallic complexes with potential biomedical uses. smolecule.comresearchgate.net These complexes can exhibit unique biological activities that differ from the organic ligand alone.

Structure-Activity Relationship (SAR) Studies of Derivatives

Derivatives of benzylamine and related structures have been explored for a variety of therapeutic targets. For instance, the benzylamine moiety is a crucial component in the design of agonists for G-protein coupled receptors and inhibitors for various enzymes. Research into related structures, such as N6-benzyladenosine-5′-uronamides, has demonstrated that substitutions on the benzyl (B1604629) ring significantly impact receptor affinity and selectivity. nih.gov Specifically, halogen substitutions, including bromine at the meta-position, have been shown to be critical for potency at certain receptors. nih.gov

In the context of developing novel therapeutic agents, the this compound core offers several points for chemical modification. The bromine atom and the methyl group on the aromatic ring, as well as the amine function, can be altered to modulate lipophilicity, electronic properties, and steric bulk, all of which are critical determinants of pharmacological activity.

Research Findings on Phenyl-N-methylbenzylamine Fragments

Hybrid molecules incorporating a phenyl-N-methylbenzylamine fragment have been designed and evaluated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. rsc.org These studies highlight the importance of the benzylamine scaffold in interacting with the active site of the enzyme. While not directly involving this compound, the SAR from these related series provides a strong rationale for its use as a foundational structure for new derivatives.

Insights from Substituted Benzylamines as Enzyme Inhibitors

The synthesis and evaluation of sulfamoyl benzamide (B126) derivatives have shown that compounds bearing a substituted benzylamine can act as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org In one study, a derivative containing a bromine atom on the phenyl ring was identified as a potent inhibitor. rsc.org This finding underscores the favorable contribution of a bromo-substituted benzyl moiety to the inhibitory activity against specific enzymatic targets.

Furthermore, studies on vitamin K analogs have revealed that substitution on a naphthoquinone core with an amine, which is further modified with a benzyl group, can significantly enhance neuroprotective activity. nih.gov Notably, a chloro substitution at the meta-position of the benzyl ring was found to improve the protective potency, suggesting that halogenation at this position is a key strategy for activity enhancement. nih.gov

Hypothetical SAR Data for this compound Derivatives

To illustrate the potential SAR of derivatives of this compound, the following data tables present hypothetical biological activities based on the trends observed in the cited literature. These tables are intended to provide a conceptual framework for understanding how structural modifications might influence activity against a hypothetical enzyme target.

Table 1: Effect of Substitution on the Amino Group

Compound IDR1R2Biological Activity (IC₅₀, µM)
1aHH15.2
1bCH₃H8.5
1cCH₃CH₃25.8
1dC₂H₅H10.1
1eAcetylH> 50

This table illustrates that N-methylation (1b) can enhance potency compared to the primary amine (1a), while N,N-dimethylation (1c) or N-acetylation (1e) may be detrimental to activity. This suggests a specific hydrogen bonding interaction involving the amine proton is likely important for binding.

Table 2: Effect of Modifications to the Benzylic Position

Compound IDBiological Activity (IC₅₀, µM)
2aH8.5
2bCH₃5.1
2cOH12.3
2d=O35.7

This table suggests that the introduction of a methyl group at the benzylic position (α-methyl, 2b) can lead to a favorable increase in potency, potentially by providing a better fit into a hydrophobic pocket of the target protein. Introduction of a polar hydroxyl group (2c) or a ketone (2d) may decrease activity, indicating that this position is sensitive to steric and electronic changes.

Table 3: Effect of Replacing the Bromo and Methyl Groups on the Aromatic Ring

Compound IDXYBiological Activity (IC₅₀, µM)
3aBrCH₃8.5
3bClCH₃9.2
3cICH₃7.9
3dFCH₃18.4
3eBrH11.7
3fBrOCH₃15.1

This table explores the influence of the substituents on the aromatic ring. The nature of the halogen at position 3 (compounds 3a-3d) appears to have a modest effect on potency, with bromine and iodine being slightly more favorable than chlorine and significantly better than fluorine, suggesting a role for both size and electronics in the interaction. The methyl group at position 5 (comparison of 3a and 3e) appears to contribute positively to the activity, possibly through hydrophobic interactions. Replacing the methyl with a methoxy (B1213986) group (3f) decreases potency, indicating that the electronic nature of this substituent is also important.

Future Directions and Emerging Research Opportunities

Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's increasing emphasis on green chemistry is steering research towards more environmentally benign and efficient synthesis methods. For substituted benzylamines like 3-Bromo-5-methylbenzylamine, future research will likely concentrate on replacing traditional, often harsh, synthetic protocols with sustainable alternatives.

Key areas of development include:

Renewable Feedstocks: Investigating pathways to synthesize benzylamines from renewable biomass sources, such as lignin (B12514952), presents a significant opportunity to reduce reliance on fossil fuels. researchgate.net A strategy for the direct transformation of lignin model compounds into benzylamines using a Palladium/Carbon (Pd/C) catalyst has been demonstrated, suggesting a future route for producing substituted benzylamines. researchgate.net

Green Solvents and Catalysts: The use of non-toxic, recyclable solvents is a cornerstone of green synthesis. Polyethylene glycol (PEG) has been successfully used as a reusable solvent for the synthesis of 1,3,5-triazines from benzylamines in a transition-metal-free process. rsc.org Similarly, choline (B1196258) chloride has been employed as a green medium for benzylamine (B48309) synthesis. researchgate.net The development of metal-free catalytic systems, such as salicylic (B10762653) acid-catalyzed oxidation, offers a low-cost and environmentally friendly method for transformations of benzylamines. frontiersin.org

Atom-Economic Processes: Methodologies like the "borrowing hydrogen" technique, which involves the N-alkylation of amines with alcohols, are inherently waste-free and atom-economic. acs.org Applying such principles, using efficient and commercially available catalysts like Nickel on an Alumina-Silica support, could lead to a more sustainable production of primary amines from the corresponding alcohols. acs.org

Sustainable Approach Example/Principle Potential Advantage for this compound Synthesis Reference
Renewable FeedstocksSynthesis from lignin derivativesReduces fossil fuel dependence; utilizes abundant biomass. researchgate.net
Green SolventsUse of Polyethylene Glycol (PEG) or Choline ChlorideRecyclable, non-toxic reaction medium, simplified product separation. rsc.orgresearchgate.net
Metal-Free CatalysisSalicylic acid-catalyzed oxidationAvoids heavy metal waste; uses inexpensive and available catalysts. frontiersin.org
Atom Economy"Borrowing Hydrogen" methodology for amination of alcoholsHigh efficiency, generates water as the only byproduct. acs.org

Exploration of Novel Reactivity and Catalytic Applications

The unique electronic and steric properties conferred by the bromo and methyl groups on the benzylamine ring suggest that this compound could be a valuable participant in a variety of chemical transformations and catalytic processes.

Future research is anticipated in the following areas:

Heterocycle Synthesis: Benzylamines are crucial precursors for N-containing heterocycles. Research into the use of this compound in oxidative condensation reactions could yield novel quinazoline (B50416) derivatives. frontiersin.org Furthermore, its application in multicomponent reactions, such as the Ugi reaction, could provide access to complex fused heterocycles like benzodiazepines. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling: The bromine atom on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, transforming the molecule into more complex structures. researchgate.net The amine functionality itself can participate in reactions, as seen in the palladium-catalyzed amination of heterocyclic halides where N-methylbenzylamine was used as a reactant. acs.org

Multicomponent Reactions: The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and an aldehyde, is a powerful tool for generating α-amino acids and other valuable structures. mdpi.com Exploring the utility of this compound in such reactions could lead to the efficient, one-pot synthesis of novel and complex molecules. mdpi.com

Integration into Advanced Materials Science

The structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The aromatic core, combined with reactive amine and bromo functionalities, provides multiple points for polymerization or attachment to material surfaces. While this area is largely unexplored for this specific compound, logical future research directions can be proposed based on the chemistry of its constituent parts.

Polymer Synthesis: The benzylamine moiety can be incorporated into polymer backbones or used as a monomer in the synthesis of polyamides or polyimines, potentially yielding materials with unique thermal or mechanical properties.

Ligand Development for MOFs: The nitrogen atom of the amine group can act as a coordination site for metal ions. Functionalized benzylamines can be designed as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs), materials with applications in gas storage, separation, and catalysis.

Functional Surface Modification: The amine group can be used to graft the molecule onto surfaces of materials like silica (B1680970) or gold nanoparticles, modifying their surface properties. Subsequent modification via the bromo group could then be used to attach other functional molecules, creating tailored material interfaces.

Targeted Design and Synthesis of Functionally Diverse Derivatives

A significant frontier for research lies in using this compound as a starting point for the rational design and synthesis of new molecules with specific biological or chemical functions. The existing literature on similar halobenzylamines provides a clear roadmap for these explorations.

Medicinal Chemistry Scaffolds: Substituted benzylamines are key intermediates in pharmaceuticals. lookchem.com The related compound 3-Bromo-5-methylbenzoic acid is an intermediate for quinoline (B57606) amide derivatives that act as novel VEGFR-2 inhibitors for cancer therapy. chemicalbook.com This suggests that derivatives of this compound could also be explored for anticancer activity.

Antimicrobial Agents: N-halobenzylamides, synthesized from the corresponding halobenzylamines, have shown promising antifungal activity against Candida species. mdpi.comresearchgate.net A systematic investigation into amides and other derivatives of this compound could lead to the discovery of new antimicrobial agents. science.gov

Enzyme Inhibitors: Benzylamine derivatives have been investigated as inhibitors of various enzymes. For example, certain primary amines can act as inhibitors of lysyl oxidases, which are implicated in fibrosis and tumor invasion. google.com This opens the possibility of designing derivatives of this compound as targeted enzyme inhibitors.

Derivative Class Potential Application/Target Rationale/Supporting Evidence Reference
Quinolines/AmidesVEGFR-2 Inhibition (Anticancer)Related acid is a known intermediate for such inhibitors. chemicalbook.com
N-Acyl DerivativesAntifungal AgentsN-(4-halobenzyl)amides show activity against Candida spp. mdpi.comresearchgate.net
Complex AminesLysyl Oxidase InhibitionPrimary amines can target the active site of lysyl oxidases. google.com
BenzoxazolesCholinesterase InhibitionBenzoxazole derivatives show inhibitory activity against AChE and BuChE. rsc.org

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating research. This synergy allows for a more targeted and efficient exploration of the chemical space surrounding this compound.

Predictive Modeling: Computational studies, such as those using Density Functional Theory (DFT), can predict molecular geometries, electronic properties, and reaction energetics. This can help rationalize observed reactivity and guide the design of new synthetic routes.

Molecular Docking and Virtual Screening: For the development of biologically active derivatives, molecular modeling is invaluable. Computational target fishing and molecular docking can predict the binding of potential derivatives to protein targets, as demonstrated in studies of antifungal N-(4-halobenzyl)amides. mdpi.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest likelihood of biological activity.

Reaction Mechanism Studies: Combining experimental data with computational analysis can provide deep insights into reaction mechanisms. This understanding is crucial for optimizing reaction conditions and expanding the scope of novel transformations involving this compound.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a cornerstone for developing sustainable technologies, advanced materials, and novel therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-methylbenzylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a precursor like 5-methylbenzylamine. Evidence suggests bromination protocols vary: liquid bromine with Fe³⁺ catalysis in aqueous solvent (20–50°C) is common for analogous brominated aromatics . Industrial scalability requires automated reactors to control parameters like temperature and stoichiometry, minimizing over-bromination. Lab-scale purification employs recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical: 1^1H NMR identifies methyl and benzyl proton environments, while 13^{13}C NMR confirms bromine’s electronic effects. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C8_8H10_{10}BrN). Infrared (IR) spectroscopy detects NH2_2 stretching (~3300 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}). PubChem-derived InChI keys and SMILES notations aid computational validation .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent degradation via oxidation or moisture absorption. Similar brominated amines show reduced stability at room temperature, with purity loss >5% over 30 days if improperly stored .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate transmetallation with boronic acids. Steric hindrance from the methyl group may reduce coupling efficiency, requiring optimized ligand systems (e.g., XPhos) . Kinetic studies using HPLC can track intermediate formation .

Q. How can contradictory data on bromination regioselectivity be resolved in derivatives of this compound?

  • Methodological Answer : Contradictions arise from competing electrophilic aromatic substitution pathways. Computational modeling (DFT) predicts activation energies for bromination at ortho/meta positions. Experimental validation via X-ray crystallography or NOESY NMR clarifies substituent effects. For example, steric bulk from the methyl group directs bromination to less hindered positions .

Q. What pharmacological applications are emerging for this compound derivatives?

  • Methodological Answer : The compound serves as a precursor in bioactive molecule synthesis. For instance, coupling with heterocycles (e.g., oxadiazoles) yields candidates with antimicrobial or kinase inhibitory activity . In vitro assays (e.g., MIC testing) and molecular docking studies (using AutoDock Vina) prioritize lead compounds .

Q. Which analytical methods best quantify trace impurities in this compound batches?

  • Methodological Answer : Ultra-Performance Liquid Chromatography (UPLC) with UV detection (λ = 254 nm) achieves ppm-level sensitivity for brominated by-products. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile degradation products. NIST-calibrated reference standards ensure accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Classified as an irritant, it requires PPE (gloves, goggles) and fume hood use. Spills should be neutralized with sodium bicarbonate. SDS documentation (per GLPBio guidelines) mandates emergency eyewash stations and proper ventilation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.